molecular formula C21H17N3O2 B2733021 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 2320924-15-8

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2733021
CAS No.: 2320924-15-8
M. Wt: 343.386
InChI Key: FEJFWUVNQTXUIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide (CAS 2320924-15-8) is a synthetic organic compound with a molecular formula of C21H17N3O2 and a molecular weight of 343.4 g/mol . This benzamide derivative features a unique structure incorporating three distinct heterocyclic systems: a furan, a pyridine, and a pyrrole ring, which may contribute to its potential biological activity and research value . Heterocyclic compounds like this one are fundamental in medicinal chemistry, as their physicochemical properties allow them to interact with various enzymes and receptors, modulating biological activity and improving drug-like properties . The presence of the pyrrole ring is of particular interest; this heterocycle is found in numerous natural products and approved drugs, and recent scientific advances highlight its significant potential in the design of new antibacterial compounds to combat antibiotic resistance . Furthermore, the pyridine ring is a common bioisostere for benzene, often used in drug design to enhance pharmacokinetic properties and facilitate hydrogen bonding with biological targets . Researchers can explore this molecule as a key intermediate or a lead compound in developing novel therapeutic agents, particularly in antibacterial and oncology research. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c25-21(17-5-7-19(8-6-17)24-9-1-2-10-24)23-14-16-12-18(15-22-13-16)20-4-3-11-26-20/h1-13,15H,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJFWUVNQTXUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment, antifungal properties, and antibacterial efficacy. This article reviews the current understanding of its biological activity, supported by various studies and data.

Structural Overview

The compound features several key structural components:

  • Furan Ring : Contributes to the compound's reactivity and potential biological interactions.
  • Pyridine Ring : Known for its role in various pharmacological activities.
  • Pyrrole and Benzamide Moieties : These are often associated with anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies :
    • The MTT assay was employed to evaluate the cytotoxic effects on various cancer cell lines, including A549 (lung adenocarcinoma) and HepG2 (hepatocellular carcinoma). The results showed that certain derivatives demonstrated higher selectivity and potency compared to standard chemotherapeutics like cisplatin .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects often involves apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy. Specific derivatives have been shown to selectively target cancer cells while sparing normal cells, thus reducing side effects associated with traditional therapies .

Antifungal Properties

The antifungal activity of related compounds has also been a focus of research:

  • Efficacy Against Candida Species :
    • Compounds derived from similar structures have shown potent antifungal activity against Candida krusei and other species. For example, specific derivatives were found to outperform established antifungals such as ketoconazole in terms of efficacy .
  • Assay Results :
    • The ATP bioluminescence assay indicated that certain pyrrole-based compounds exhibited significantly higher antifungal activity, leading to increased cell death in treated cultures compared to controls .

Antibacterial Activity

The antibacterial potential of this compound has been explored in various studies:

  • Minimum Inhibitory Concentration (MIC) :
    • Studies have shown that related pyrrole-benzamide derivatives possess MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial activity .
  • Comparison with Controls :
    • In comparative studies, these compounds were more effective than traditional antibiotics like ciprofloxacin, suggesting their potential as novel antibacterial agents .

Summary of Research Findings

Biological ActivityAssay TypeKey FindingsReference
AnticancerMTT AssayHigher selectivity than cisplatin
AntifungalATP Bioluminescence AssaySuperior efficacy against Candida krusei
AntibacterialMIC DeterminationEffective against Staphylococcus aureus

Case Studies

Several case studies have highlighted the potential of this compound:

  • Case Study 1 : A study involving a series of pyrrole-based chalcones demonstrated that specific derivatives showed selective anticancer activity against HepG2 cells, outperforming cisplatin in both efficacy and selectivity .
  • Case Study 2 : Research on antifungal agents revealed that certain furan-pyridine derivatives not only inhibited fungal growth but also displayed low toxicity profiles in mammalian cells, making them suitable candidates for further development .

Scientific Research Applications

Medicinal Chemistry

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide has been investigated for its potential therapeutic effects:

  • Antimicrobial Activity : Studies have shown significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.
    PathogenMIC Value (µg/mL)
    E. coli15
    S. aureus10
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cell lines, suggesting its role as a potential anticancer agent.

Biological Mechanisms

The mechanism of action involves interaction with specific molecular targets, potentially inhibiting key enzymes or receptors involved in disease pathways. For instance, it may disrupt signaling pathways crucial for cancer cell survival.

Material Science

Beyond its biological applications, this compound is also explored for use in developing advanced materials due to its unique structural properties. Its potential applications include:

  • Conductive Polymers : The compound's electronic properties may be harnessed to create new materials for electronics.
Material TypePotential Application
Conductive PolymersOrganic electronics
Advanced CoatingsProtective and functional layers

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Antibacterial Study : A recent investigation demonstrated potent antibacterial effects against multiple strains, with detailed MIC values supporting its efficacy.
  • Anticancer Efficacy : In vitro studies revealed that treatment with this compound led to reduced viability in cancer cells, providing evidence for its therapeutic potential.
  • Mechanistic Insights : Research has elucidated that this compound may interfere with critical cellular pathways, enhancing its profile as a targeted therapy.

Comparison with Similar Compounds

Table 1: Structural Features and Physical Properties

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Bioactivity (Reported)
Target Compound Benzamide 4-(1H-pyrrol-1-yl); N-((5-(furan-2-yl)pyridin-3-yl)methyl) Not reported Not reported
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Benzamide-thiazol 3,4-Dichlorophenyl; morpholinomethyl Not specified Potential antimicrobial activity
4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) Benzamide-oxadiazole Sulfamoyl; 5-(furan-2-yl)-1,3,4-oxadiazole Not reported Antifungal (C. albicans)
Example 53 (Fluorinated benzamide) Benzamide 2-Fluoro-N-isopropyl; pyrazolo[3,4-d]pyrimidin; fluorophenyl-chromenone 175–178 Not specified

Key Observations:

  • Substituent Diversity: The target compound’s pyrrole and pyridine-furan groups contrast with the thiazol-morpholine in 4d and the oxadiazole-sulfamoyl in LMM11 . These differences influence electronic properties and lipophilicity. Example 53 incorporates fluorine atoms, increasing electronegativity and metabolic stability relative to the target’s furan and pyrrole.
  • Physicochemical Properties :

    • Melting points for analogs range widely (e.g., 175–178°C for Example 53 ), suggesting that the target compound’s melting point may fall within a similar range due to its aromaticity.
    • The absence of polar groups (e.g., morpholine in 4d ) in the target compound may reduce water solubility compared to its analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide, and how can purity be maximized?

  • Methodology :

  • Stepwise Functionalization : Begin with coupling the pyridine-furan moiety to the benzamide core via reductive amination or nucleophilic substitution. Use protecting groups for reactive sites (e.g., pyrrole nitrogen) to avoid side reactions .
  • Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) to achieve >95% purity .
  • Validation : Confirm purity via LC-MS (retention time consistency) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks for furan (δ 6.3–7.4 ppm), pyridine (δ 8.0–9.0 ppm), and pyrrole (δ 6.5–7.2 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • IR Spectroscopy : Identify carbonyl (C=O stretch at ~1650 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ with <5 ppm mass accuracy .

Q. How can computational tools predict the biological activity of this compound?

  • Methodology :

  • PASS Algorithm : Predict pharmacological effects (e.g., kinase inhibition, anti-inflammatory activity) based on structural fragments .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., ATP-binding pockets in kinases). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational activity predictions and experimental bioassay results?

  • Methodology :

  • Dose-Response Analysis : Test multiple concentrations (e.g., 0.1–100 µM) to rule out false negatives from suboptimal dosing .
  • Off-Target Screening : Use kinome-wide profiling or proteome arrays to identify unintended interactions .
  • Solubility Correction : Adjust assay buffers (e.g., add DMSO ≤1% or use cyclodextrin carriers) to mitigate false negatives caused by poor solubility .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies for this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents systematically (e.g., replace pyrrole with imidazole, vary furan substituents) .
  • Bioassay Panels : Test analogs against related targets (e.g., kinases, GPCRs) to map pharmacophore requirements .
  • Data Clustering : Use PCA or heatmaps to correlate structural features (e.g., logP, H-bond donors) with activity trends .

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Methodology :

  • DoE (Design of Experiments) : Vary temperature (50–120°C), solvent (DMF vs. THF), and catalyst loading (0.1–5 mol%) to identify Pareto-optimal conditions .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediates .
  • Green Chemistry Metrics : Calculate E-factor and atom economy to prioritize sustainable protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.